3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester
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Overview
Description
3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester, also known as 2-methoxy-3-methyl-2-phenylpropanoic acid tert-butyl ester, is a widely used organic compound in the scientific research field. It is a versatile intermediate in organic synthesis and is widely used in the synthesis of many drugs and other molecules. It is also known as tert-butyl 2-methoxy-3-methyl-2-phenylpropanoate and has the molecular formula C13H20O3. This compound is primarily used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester involves the reaction of 2-methoxybenzaldehyde with ethylmagnesium bromide followed by reaction with tert-butyl acetoacetate. The resulting product is then hydrolyzed to yield the final compound.
Starting Materials
2-methoxybenzaldehyde, ethylmagnesium bromide, tert-butyl acetoacetate, sodium hydroxide, water, ethyl acetate, saturated aqueous ammonium chloride, sodium sulfate
Reaction
Step 1: React 2-methoxybenzaldehyde with ethylmagnesium bromide in anhydrous ether to yield 2-methoxyphenylpropan-2-ol., Step 2: Add tert-butyl acetoacetate to the reaction mixture and reflux for several hours to yield 3-(2-Methoxyphenyl)-propan-1,3-diol., Step 3: Hydrolyze the diol with sodium hydroxide in water to yield 3-(2-Methoxyphenyl)-propanoic acid., Step 4: Add tert-butyl alcohol and a catalytic amount of sulfuric acid to the reaction mixture and reflux for several hours to yield 3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester., Step 5: Extract the product with ethyl acetate, wash with saturated aqueous ammonium chloride, dry over sodium sulfate, and evaporate the solvent to yield the final product.
Mechanism Of Action
The mechanism of action of 3-(2-methoxyphenyl)-propanoic acid tert-butyl ester is not well understood. However, it is believed to act as a catalyst in the synthesis of various organic compounds. It has been shown to increase the rate of reaction and to reduce the amount of energy required to complete the reaction.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(2-methoxyphenyl)-propanoic acid tert-butyl ester have not been thoroughly studied. However, it is believed to have a low toxicity and is not believed to be carcinogenic. In addition, it is believed to have a low potential for bioaccumulation and is not believed to be a persistent environmental pollutant.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(2-methoxyphenyl)-propanoic acid tert-butyl ester in laboratory experiments include its low cost, its availability in large quantities, and its low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
The future directions for research on 3-(2-methoxyphenyl)-propanoic acid tert-butyl ester include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of other organic compounds. Additionally, further research into the mechanism of action of this compound could lead to more efficient and cost-effective methods of synthesizing organic compounds. Furthermore, research into its potential toxicity and bioaccumulation could lead to safer and more environmentally friendly methods of synthesizing organic compounds.
Scientific Research Applications
3-(2-methoxyphenyl)-propanoic acid tert-butyl ester has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of drugs, including benzodiazepines, anticonvulsants, and anti-inflammatory agents. In addition, it is used in the synthesis of various polymers, including polyurethane, polystyrene, and polyethylene glycol.
properties
IUPAC Name |
tert-butyl 3-(2-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13(15)10-9-11-7-5-6-8-12(11)16-4/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLSADONBLAEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester |
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